molecular formula C23H23N5O6S2 B10865389 (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B10865389
M. Wt: 529.6 g/mol
InChI Key: RNGJZXQCLBLZAP-AWNIVKPZSA-N
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Description

N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 2,6-dimethoxypyrimidine intermediate. This can be achieved through the reaction of appropriate methoxy-substituted pyrimidine precursors under controlled conditions.

    Acryloylation: The next step involves the introduction of the acryloyl group. This is typically done by reacting the pyrimidinyl intermediate with acryloyl chloride in the presence of a base such as triethylamine.

    Carbothioylation: The acryloylated intermediate is then subjected to carbothioylation using a suitable thiol reagent, such as thiourea, under acidic or basic conditions.

    Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, often using benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group can be replaced by another using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHOXY-PHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the acryloyl and carbothioyl groups.

    N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-(METHYLAMINO)BENZENESULFONAMIDE: Contains a methylamino group instead of the acryloyl and carbothioyl groups.

Uniqueness

N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHOXY-PHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acryloyl and carbothioyl groups, along with the pyrimidinyl and benzenesulfonamide moieties, makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C23H23N5O6S2

Molecular Weight

529.6 g/mol

IUPAC Name

(E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H23N5O6S2/c1-32-17-9-4-15(5-10-17)6-13-20(29)26-23(35)24-16-7-11-18(12-8-16)36(30,31)28-19-14-21(33-2)27-22(25-19)34-3/h4-14H,1-3H3,(H,25,27,28)(H2,24,26,29,35)/b13-6+

InChI Key

RNGJZXQCLBLZAP-AWNIVKPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC

Origin of Product

United States

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